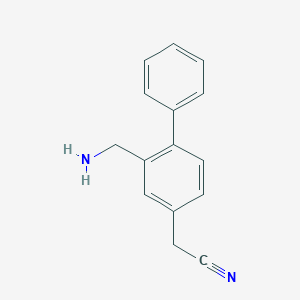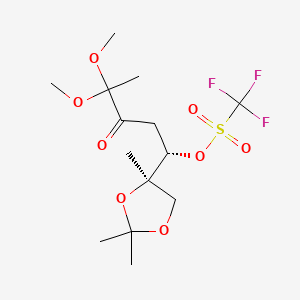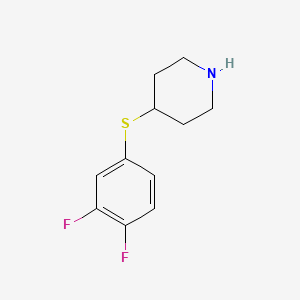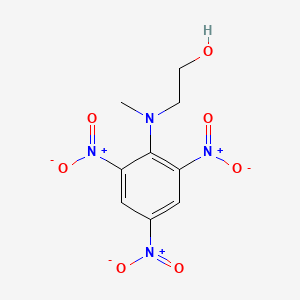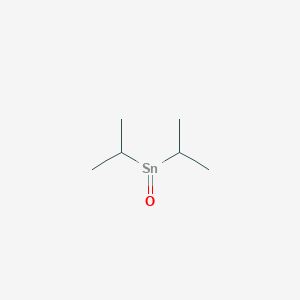
Diisopropyltin oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyltin oxide is an organotin compound with the molecular formula C6H14OSn. It is a colorless, crystalline solid that is used in various industrial and research applications. Organotin compounds, including this compound, are known for their versatility and are used in a wide range of chemical processes.
Méthodes De Préparation
Diisopropyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyltin dichloride with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of more advanced techniques to optimize yield and purity.
Analyse Des Réactions Chimiques
Diisopropyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diisopropyltin hydroxide.
Applications De Recherche Scientifique
Diisopropyltin oxide has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential effects on cellular processes. In medicine, research has explored its potential use in drug development. Industrially, this compound is used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of diisopropyltin oxide involves its interaction with various molecular targets and pathways. It can act as a catalyst in chemical reactions by facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and gene expression.
Comparaison Avec Des Composés Similaires
Diisopropyltin oxide can be compared with other organotin compounds such as diisopropyltin dichloride and diisopropyltin hydroxide. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique in its specific applications and properties. For example, diisopropyltin dichloride is more commonly used as a precursor in the synthesis of other organotin compounds, while diisopropyltin hydroxide is often used in different types of catalytic reactions.
References
Propriétés
Numéro CAS |
23668-76-0 |
|---|---|
Formule moléculaire |
C6H14OSn |
Poids moléculaire |
220.88 g/mol |
Nom IUPAC |
oxo-di(propan-2-yl)tin |
InChI |
InChI=1S/2C3H7.O.Sn/c2*1-3-2;;/h2*3H,1-2H3;; |
Clé InChI |
MUHCAXWYKVQBJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Sn](=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


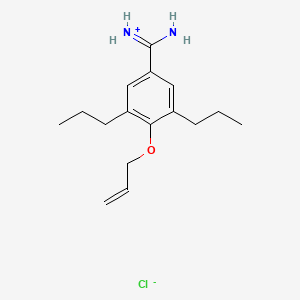
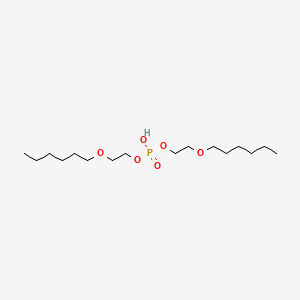
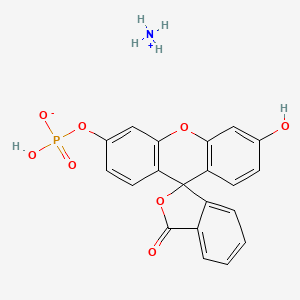
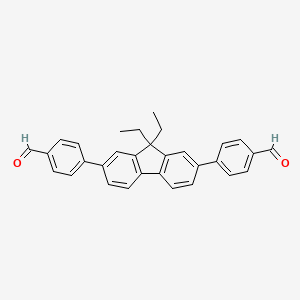
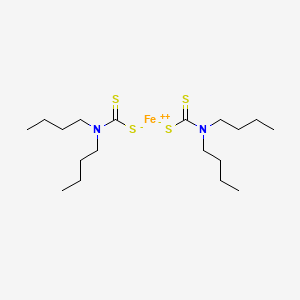
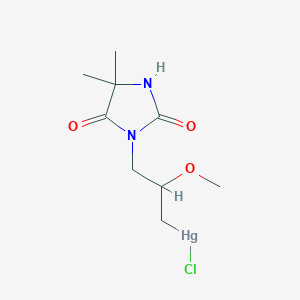

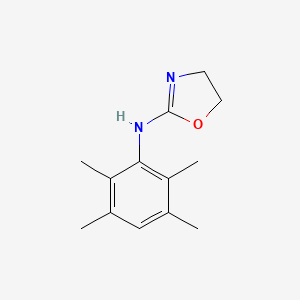
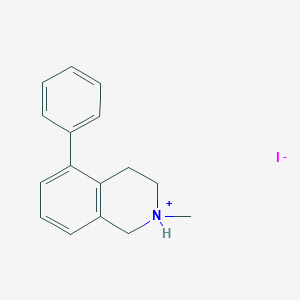
![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)
